molecular formula C26H23ClFN5O2 B11196322 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B11196322
M. Wt: 491.9 g/mol
InChI Key: VATNSDCEGONYIU-UHFFFAOYSA-N
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Description

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, heterocycles, and functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine and piperidine moieties, and the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its combination of multiple functional groups and heterocycles, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C26H23ClFN5O2

Molecular Weight

491.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H23ClFN5O2/c27-20-4-1-3-19(15-20)23-31-26(35-32-23)22-5-2-12-29-24(22)33-13-10-18(11-14-33)25(34)30-16-17-6-8-21(28)9-7-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34)

InChI Key

VATNSDCEGONYIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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